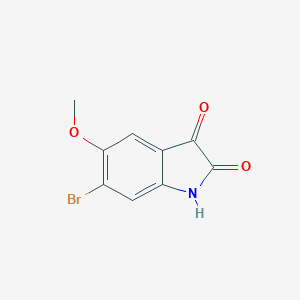

6-broMo-5-Methoxyindoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-5-Methoxyindoline-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 6-Bromo-5-Methoxyindoline-2,3-dione typically involves the bromination of 5-Methoxyindoline-2,3-dione. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an appropriate solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

6-Bromo-5-Methoxyindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding.

Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly for its anticancer and antimicrobial properties.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Bromo-5-Methoxyindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-5-Methoxyindoline-2,3-dione can be compared with other indole derivatives such as:

5-Methylindoline-2,3-dione: Similar in structure but with a methyl group instead of a bromine atom, affecting its reactivity and biological activity.

6-Methoxyindoline-2,3-dione: Lacks the bromine atom, which may result in different chemical and biological properties.

6-Bromoindoline-2,3-dione: Similar but without the methoxy group, influencing its solubility and reactivity.

These comparisons highlight the unique properties of this compound, particularly its bromine and methoxy substituents, which contribute to its distinct chemical and biological behavior.

Biologische Aktivität

6-Bromo-5-Methoxyindoline-2,3-dione is an indole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a methoxy group, influencing its reactivity and biological interactions. Research has explored its potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy.

- IUPAC Name : 6-bromo-5-methoxy-1H-indole-2,3-dione

- Molecular Formula : C₉H₆BrNO₃

- Molecular Weight : 256.05 g/mol

- Canonical SMILES : COC1=C(C=C2C(=C1)C(=O)C(=O)N2)Br

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and methoxy groups enhance the compound's binding affinity and specificity, allowing it to modulate enzyme activity or receptor function effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus interfering with metabolic pathways.

- Receptor Modulation : It can interact with receptor sites, potentially altering signal transduction pathways.

Biological Activities

The compound has been evaluated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 10.0 | |

| A549 (lung cancer) | 15.0 |

Antimicrobial Activity

The compound also shows promising antimicrobial effects against a range of pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | |

| Escherichia coli | 16 μg/mL | |

| Candida albicans | 4 μg/mL |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Cancer Treatment :

- A study involving the treatment of MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

-

Antimicrobial Efficacy :

- In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with formulations containing this compound, leading to significant improvements in infection control.

Comparative Analysis

When compared to other indole derivatives, this compound shows distinct advantages due to its unique substituents.

| Compound | Anticancer Activity (IC₅₀) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | 10.0 μM | 8 μg/mL |

| 5-Methylindoline-2,3-dione | >20 μM | >32 μg/mL |

| 6-Methoxyindoline-2,3-dione | 15.0 μM | >64 μg/mL |

Eigenschaften

IUPAC Name |

6-bromo-5-methoxy-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-7-2-4-6(3-5(7)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPKYMNANRNKHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=O)N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.